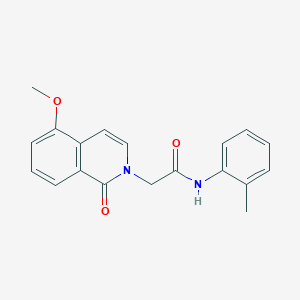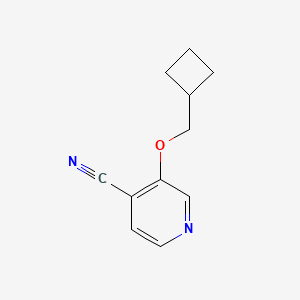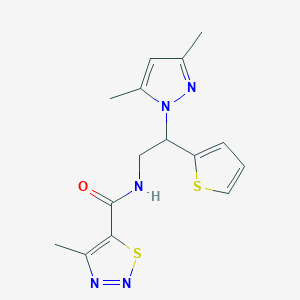![molecular formula C18H20FN5O2S B2497675 1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 851810-43-0](/img/structure/B2497675.png)
1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the specified structure often involves complex reactions utilizing fluorophenyl and thiazolo[3,2-b][1,2,4]triazol rings. For example, Liu et al. (2009) synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides with positive inotropic activity, indicating a method that could potentially apply to the synthesis of our compound of interest (Liu et al., 2009). Although the exact synthesis of "1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide" was not found, these methodologies could be adapted for its synthesis.
Molecular Structure Analysis
The structural characterization of similar compounds has been achieved through various spectroscopic techniques and crystallography. For instance, Sanjeevarayappa et al. (2015) provided detailed characterization, including X-ray diffraction studies, of a tert-butyl piperazine carboxylate derivative, offering insights into how the molecular structure of related compounds can be analyzed (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Compounds with the thiazolo[3,2-b][1,2,4]triazol moiety often exhibit notable chemical reactivity. For example, Huang et al. (2010) discussed the synthesis of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine as novel moieties for fluoroquinolones, indicating the potential for diverse chemical reactions and the formation of compounds with significant antibacterial activity (Huang et al., 2010).
Physical Properties Analysis
The physical properties of compounds such as solubility, melting point, and stability are crucial for their application in medicinal chemistry. While specific data on "this compound" was not found, studies on related compounds, such as those by Shukla et al. (2017), which detailed the crystal structure and theoretical analysis of intermolecular interactions in triazole derivatives, provide a basis for understanding the physical properties that could be expected (Shukla et al., 2017).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on similar compounds, such as bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, has demonstrated significant 5-HT2 antagonist activity. These compounds, with structural elements related to the compound , have shown potential in modulating serotonin receptors, which could have implications for psychiatric and neurological disorders (Watanabe et al., 1992).
Another study focused on the synthesis and inotropic evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, finding that some derivatives exhibited favorable activity compared to the standard drug, milrinone. This suggests potential cardiovascular applications (Liu et al., 2009).
Antimicrobial and Antifungal Activity
Compounds incorporating the thiazolo[3,2-b][1,2,4]triazol framework have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have shown that these compounds possess significant biological activity against various microorganisms, highlighting their potential as new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Anticancer Potential
The investigation of derivatives with similar structural features has also revealed anticancer activities. For example, novel enaminones, which serve as building blocks for the synthesis of substituted pyrazoles, have shown antitumor and antimicrobial activities. These findings underscore the potential of such compounds in the development of new anticancer therapies (Riyadh, 2011).
Mécanisme D'action
Target of Action
The compound belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives are known to interact with a variety of biological targets depending on their specific structural features .
Mode of Action
For instance, they can act as inhibitors, agonists, or antagonists, depending on the specific target and the structural features of the compound . The presence of the fluorophenyl and hydroxy-methylthiazolo-triazol groups in the compound may influence its mode of action .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets . For instance, they can influence pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis, among others .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution. The presence of the fluorophenyl and hydroxy-methylthiazolo-triazol groups in the compound may also influence its metabolism and excretion .
Result of Action
Thiazole derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action . For instance, they can induce cell death, inhibit cell proliferation, reduce inflammation, and neutralize oxidative stress, among other effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of thiazole derivatives . The specific structural features of the compound, including the presence of the fluorophenyl and hydroxy-methylthiazolo-triazol groups, may also influence its stability .
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2S/c1-10-21-18-24(22-10)17(26)15(27-18)14(12-3-2-4-13(19)9-12)23-7-5-11(6-8-23)16(20)25/h2-4,9,11,14,26H,5-8H2,1H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFXLJWVGAWUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)
![3-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B2497593.png)
![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)


![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)



![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)

![6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)

